![molecular formula C18H16BrN3O4S2 B2981988 (Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1005715-78-5](/img/structure/B2981988.png)
(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetamido group, a bromothiophene group, and a benzo[d]thiazol group. These groups suggest that the compound may have interesting chemical properties and potential applications in fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings may be able to participate in pi stacking interactions, which could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The heterocyclic rings could also influence its solubility and stability .Scientific Research Applications
Synthesis and Characterization
Synthesis of Derivatives : Ethyl 2-(benzo[d]thazol-2-yl)acetate, a compound structurally related to the query chemical, was synthesized and reacted with different arylidinemalononitrile derivatives to produce a range of compounds, illustrating the versatility of this chemical class in synthetic chemistry (Mohamed, 2014).
Fluorimetric Sensor Application : A benzothiazole-based chemosensor structurally similar to the queried compound was synthesized and characterized, demonstrating selective sensing of Cu2+ and Hg2+ ions in semi-aqueous media. This highlights the potential application of such compounds in environmental and analytical chemistry (Wagh et al., 2015).
Anti-Inflammatory Activity : Ethyl imidazo[2,1-b]benzothiazole-2-acetates, similar in structure to the query chemical, were synthesized and tested for their anti-inflammatory activity, indicating potential therapeutic applications (Abignente et al., 1976).
Synthesis Methods and Molecular Structures
Novel Synthesis Approaches : Novel compounds, including ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate, were synthesized, showcasing innovative methods in the synthesis of benzothiazole derivatives (Nassiri & Milani, 2020).
Molecular Docking Studies : The benzothiazole-based receptor, similar to the query compound, was further studied using molecular docking, which provides insights into the molecular interactions and potential biological applications of these compounds (Wagh et al., 2015).
Chemical Properties and X-Ray Structure : The synthesis, characterization, and X-ray structure determination of thiazolidinone derivatives provide valuable information about the structural and physical properties of these compounds, which is essential for their application in various fields (Megrouss et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[6-acetamido-2-(5-bromothiophene-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S2/c1-3-26-16(24)9-22-12-5-4-11(20-10(2)23)8-14(12)28-18(22)21-17(25)13-6-7-15(19)27-13/h4-8H,3,9H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNYPIIKAHNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)NC(=O)C)SC1=NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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